molecular formula C10H13NO B1288283 2-(Cyclopropylmethoxy)aniline CAS No. 89523-17-1

2-(Cyclopropylmethoxy)aniline

Cat. No.: B1288283
CAS No.: 89523-17-1
M. Wt: 163.22 g/mol
InChI Key: CYXGZZBWPVAYOW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H13NO. It is characterized by a benzene ring substituted with an aniline group and a cyclopropylmethoxy group. This compound is a colorless to pale yellow solid and is soluble in organic solvents such as ether and dichloromethane but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Cyclopropylmethoxy)aniline involves the reaction of 2-cyanobenzoic acid methyl ester with cyclopropyllithium to form the corresponding cyclopropyl cyanobenzoic acid methyl ester. This intermediate is then reacted with methyl bromide to produce 2-(cyclopropylmethoxy)benzoic acid methyl ester, which is subsequently reduced or hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclopropylmethoxy)aniline include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the aniline group and the cyclopropylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXGZZBWPVAYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599146
Record name 2-(Cyclopropylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89523-17-1
Record name 2-(Cyclopropylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopropylmethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 1-(cyclopropylmethoxy)-2-nitrobenzene (1.352 g, 7.00 mmol) and 10% Pd/C (0.140 g, 0.132 mmol) in MeOH (30 ml) was hydrogenated at 20 psi for 1 hour. The catalyst was filtered off, and the solvent was removed affording 2-(cyclopropylmethoxy)aniline (1.03 g, 6.31 mmol, 90% yield, MS/ESI+ 164.0 [MH]+) that was used in the next step without further purification.
Quantity
1.352 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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